molecular formula C10H6BrN3 B1376427 3-Amino-7-bromoisoquinoline-4-carbonitrile CAS No. 1382847-98-4

3-Amino-7-bromoisoquinoline-4-carbonitrile

Cat. No. B1376427
M. Wt: 248.08 g/mol
InChI Key: QKUAUULRZLRULB-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a stirred solution of (5-bromo-2-iodophenyl)methanamine (40 g, 0.129 mol) in N,N-dimethylformamide (500 mL) was sequentially added N,N-diisopropylethylamine (33.3 g, 0.257 mol), malononitrile (16.9 g, 0.257 mol) and CuBr (36.9 g, 0.257 mol). The mixture was stirred at room temperature overnight. After that, to the reaction mixture was added ether and 10% NH3 (1 L, 1:1) and stirred at room temperature overnight open to the air. The mixture was separated and the residue was extracted with ethyl acetate three times, and the combined organic extracts were washed with brine, filtered, and evaporated to yield 20 g (62%) of 3-amino-7-bromoisoquinoline-4-carbonitrile. LCMS (ESI): M+H=247.7; 1H NMR (400 MHz, DMSO-d6) δ 9.03 (s, 1H), 8.23 (d, J=2.0 Hz, 1H), 7.81 (dd, J=2.0, 9.2 Hz, 1H), 7.56 (d, J=9.2 Hz, 1H), 7.42 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
36.9 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH2:8][NH2:9])[CH:7]=1.C(N(CC)C(C)C)(C)C.[C:20](#[N:24])[CH2:21][C:22]#[N:23].N>CN(C)C=O.CCOCC>[NH2:24][C:20]1[N:9]=[CH:8][C:6]2[C:5]([C:21]=1[C:22]#[N:23])=[CH:4][CH:3]=[C:2]([Br:1])[CH:7]=2

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CN)I
Step Two
Name
Quantity
33.3 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
16.9 g
Type
reactant
Smiles
C(CC#N)#N
Step Four
Name
CuBr
Quantity
36.9 g
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight open to the air
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate three times
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1N=CC2=CC(=CC=C2C1C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.